Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate is characterized by the presence of a quinazoline ring, a fluorobenzyl group, and an ethyl carboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy and X-ray crystallography.Scientific Research Applications
Synthesis and Chemical Transformations
Quinoline derivatives, including Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate, are recognized for their efficient fluorescence and are extensively utilized in biochemistry and medicine for studying diverse biological systems. They are investigated for potential antioxidant and radioprotector properties, highlighting their significance in creating more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013). Furthermore, a tandem addition-elimination-SNAr reaction methodology has been established for synthesizing ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate rings, underscoring a crucial step in drug compound development (Bunce, Lee, & Grant, 2011).
Antimicrobial and Antitubercular Properties
Quinazoline derivatives have been evaluated for their antimycobacterial properties. For instance, Pyrrolo[1,2-a]quinoline derivatives demonstrated notable anti-tuberculosis activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis, offering insights into their therapeutic potential and interaction with target proteins (Venugopala et al., 2020).
Catalysis and Synthetic Applications
The synthesis of quinazoline derivatives through various catalytic processes represents a significant area of chemical research. Iron-catalyzed cascade reactions for constructing quinazolines from 2-aminobenzyl alcohols and benzylamines highlight the efficiency of metal-catalyzed methodologies in synthesizing complex heterocycles, which are crucial for pharmaceutical manufacturing and industrial applications (Gopalaiah, Saini, & Devi, 2017).
Optical and Material Applications
The design and fabrication of novel organic compounds for photodiode applications emphasize the role of quinazoline derivatives in material science. The synthesis of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its application in organic photodiodes demonstrate the potential of quinazoline derivatives in electronic and optical device fabrication (Elkanzi et al., 2020).
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methylamino]quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-2-24-18(23)17-21-15-10-6-4-8-13(15)16(22-17)20-11-12-7-3-5-9-14(12)19/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSZVKRHUNHKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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